Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-
Brand Name: Vulcanchem
CAS No.: 191733-03-6
VCID: VC17280603
InChI: InChI=1S/C27H24NP/c1-4-12-23(13-5-1)20-21-28-22-24-14-10-11-19-27(24)29(25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-19,22H,20-21H2
SMILES:
Molecular Formula: C27H24NP
Molecular Weight: 393.5 g/mol

Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-

CAS No.: 191733-03-6

Cat. No.: VC17280603

Molecular Formula: C27H24NP

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- - 191733-03-6

Specification

CAS No. 191733-03-6
Molecular Formula C27H24NP
Molecular Weight 393.5 g/mol
IUPAC Name 1-(2-diphenylphosphanylphenyl)-N-(2-phenylethyl)methanimine
Standard InChI InChI=1S/C27H24NP/c1-4-12-23(13-5-1)20-21-28-22-24-14-10-11-19-27(24)29(25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-19,22H,20-21H2
Standard InChI Key KWBVHRQKJDZOLZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCN=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is an organic compound characterized by its benzeneethanamine backbone, which is substituted with a diphenylphosphino group. This compound is notable for its potential applications in coordination chemistry and catalysis due to the presence of the diphenylphosphino moiety, which can form stable complexes with transition metals.

Synthesis Methods

The synthesis of Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- typically involves the reaction of appropriate precursors under controlled conditions. While specific synthesis methods are not detailed in the available literature, it is generally understood that such compounds require careful selection of starting materials and reaction conditions to achieve optimal yields and purity.

Applications in Coordination Chemistry and Catalysis

Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is primarily used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. The diphenylphosphino group plays a crucial role in modulating the reactivity of metal centers, making it useful in various catalytic processes.

Coordination Behavior

Metal IonComplex StabilityCatalytic Applications
Transition MetalsHigh stability due to phosphine ligandVarious catalytic reactions

Research Findings and Studies

Interaction studies involving Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- often focus on its coordination behavior with metal ions. These studies help elucidate binding affinities and the stability of formed complexes, which are crucial for understanding its catalytic properties. The effectiveness of this compound as a ligand is influenced by electronic properties imparted by the diphenylphosphino group, which modulates the reactivity of metal centers.

Comparison with Similar Compounds

Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- shares structural similarities with other compounds containing phosphine functionalities. For example:

Compound NameFormulaUnique Features
(2-(Diphenylphosphino)phenyl)methanamineContains a single diphenylphosphino group; used as a ligand.
Benzeneethanamine, N-methyl-Lacks the phosphine functionality; simpler structure.
Benzeneethanamine, N-[(pentafluorophenyl)methylene]-Contains multiple functional groups including fluorinated phenyl; used in advanced materials.

The uniqueness of Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- lies in its dual functionality as both an amine and a phosphine ligand, allowing it to participate in a broader range of chemical reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator